Lipophilicity (XLogP3) Comparison: Target Compound Versus N-Methyl and Des-Methyl Pyrazole Analogs
The target compound exhibits a computed XLogP3 of 1.9, which is 0.3 log units higher than the 1,5-dimethyl analog (1006466-28-9, XLogP3 = 1.6) and 0.7 log units higher than the N-methyl-only analog (1006466-25-6, XLogP3 = 1.2) [1]. This incremental lipophilicity increase is attributable to the replacement of the N1-methyl group with an ethyl substituent, providing an additional methylene unit of hydrophobic surface area while retaining the same hydrogen-bond donor/acceptor counts (HBD = 2, HBA = 4) across all three compounds [2]. The ortho-substituted regioisomer (1006348-53-3) has XLogP3 = 2.1, 0.2 units higher than the target, but its ortho-carboxylic acid geometry alters intramolecular hydrogen-bonding potential and steric environment around the aniline nitrogen [3].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | CAS 1006466-25-6 (XLogP3 = 1.2); CAS 1006466-28-9 (XLogP3 = 1.6); CAS 1006348-53-3 (XLogP3 = 2.1) |
| Quantified Difference | ΔXLogP3 = +0.7 vs. 1006466-25-6; +0.3 vs. 1006466-28-9; −0.2 vs. 1006348-53-3 |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A 0.3–0.7 log unit increase in lipophilicity can measurably affect membrane permeability and non-specific protein binding in cellular assays; selecting the correct analog ensures consistent SAR trends within a lead optimization series.
- [1] PubChem Compound Summaries: CID 19624630 (XLogP3=1.9), CID 19624625 (XLogP3=1.2), CID 19624627 (XLogP3=1.6). NCBI (2025). View Source
- [2] PubChem Computed Properties: HBD/HBA counts for CID 19624630, CID 19624625, CID 19624627. NCBI (2025). View Source
- [3] PubChem Compound Summary for CID 19576677 (XLogP3=2.1, ortho isomer). NCBI (2025). View Source
